3-(Isothiocyanatomethyl)-1H-indole

Description

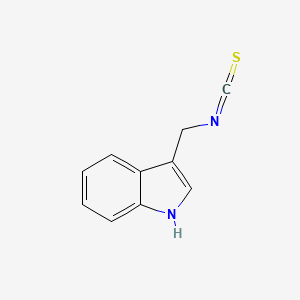

Structure

3D Structure

Properties

CAS No. |

77012-75-0 |

|---|---|

Molecular Formula |

C10H8N2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

3-(isothiocyanatomethyl)-1H-indole |

InChI |

InChI=1S/C10H8N2S/c13-7-11-5-8-6-12-10-4-2-1-3-9(8)10/h1-4,6,12H,5H2 |

InChI Key |

IUGVJHWSHLFGAU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CN=C=S |

Origin of Product |

United States |

Ii. Biosynthesis and Natural Occurrence of 3 Isothiocyanatomethyl 1h Indole

Glucosinolate Hydrolysis Pathways and Enzymatic Conversion

The production of 3-(isothiocyanatomethyl)-1H-indole is initiated by the enzymatic breakdown of its precursor, indol-3-ylmethyl glucosinolate (also known as glucobrassicin). researchgate.netnih.gov This process is not a simple one-step conversion but is influenced by a variety of factors, including the presence of specific proteins that can alter the final products.

Myrosinase-Catalyzed Hydrolysis of Indole (B1671886) Glucosinolates

Upon tissue disruption, such as from herbivore feeding or mechanical damage, myrosinase (a thioglucosidase) comes into contact with indole glucosinolates. psu.edufrontiersin.org Myrosinase catalyzes the cleavage of the thioglucosidic bond in the glucosinolate molecule. psu.edu This hydrolysis reaction results in the formation of glucose and an unstable aglycone intermediate, thiohydroximate-O-sulfonate. psu.eduoregonstate.edu This aglycone then undergoes a spontaneous rearrangement, known as a Lossen-like rearrangement, to form the corresponding isothiocyanate, in this case, this compound. researchgate.netpsu.edu

Metabolic Fates and Interconversion to Other Indole Compounds

This compound is a highly reactive and unstable compound. frontiersin.orgresearchgate.net It readily undergoes further transformations to form a variety of other indole-containing molecules.

Spontaneous Rearrangement to Indol-3-carbinol (I3C) and Ascorbigen

Due to its instability, this compound spontaneously and rapidly degrades in aqueous environments to form indol-3-carbinol (I3C). researchgate.netoregonstate.edu This reaction releases a thiocyanate (B1210189) ion. researchgate.net I3C can then react with ascorbic acid (vitamin C), which is also present in plant tissues, to form ascorbigen. researchgate.net In the acidic conditions of the stomach, I3C can also undergo self-condensation to produce a complex mixture of oligomeric products, including 3,3'-diindolylmethane (B526164) (DIM). nih.govoregonstate.edu

Formation of Indol-3-acetonitrile (IACN)

As mentioned previously, the presence of the Epithiospecifier Protein (ESP) can divert the hydrolysis of indol-3-ylmethyl glucosinolate to directly form indol-3-acetonitrile (IAN), also referred to as IACN. researchgate.netnih.gov This pathway bypasses the formation of the unstable isothiocyanate intermediate. researchgate.net The production of IAN is a significant alternative metabolic fate for the precursor of this compound. oup.com

Influence of pH on Hydrolysis Product Spectrum

The pH of the environment can influence the products of glucosinolate hydrolysis. At a neutral pH, the enzymatic hydrolysis of glucobrassicin (B1234704) by myrosinase primarily leads to the formation of the unstable isothiocyanate intermediate which then degrades to I3C. researchgate.net However, under acidic conditions (pH < 5), the formation of nitriles can be favored, even in the absence of specifier proteins. nih.gov This suggests that the acidity of the surrounding medium can play a role in determining whether the final product is derived from the isothiocyanate or the nitrile pathway. Molecular docking simulations have also shown that pH can affect the binding affinity of aglycones to specifier proteins, further influencing the product profile. mdpi.com

| Condition | Primary Hydrolysis Product from Indol-3-ylmethyl Glucosinolate |

| Neutral pH | This compound (leading to Indol-3-carbinol) researchgate.net |

| Acidic pH (<5) | Favors Indol-3-acetonitrile formation nih.gov |

| Presence of ESP | Indol-3-acetonitrile (IAN) nih.govoup.com |

| Presence of ESM1 | This compound nih.govnih.gov |

Detection in Biological Matrices and Plant Extracts

The detection and quantification of this compound, the isothiocyanate derived from glucobrassicin, in biological matrices and plant extracts present significant analytical challenges. mdpi.comdntb.gov.ua These challenges primarily stem from the compound's inherent instability. nih.govmdpi.com Upon formation through the enzymatic hydrolysis of glucobrassicin, this compound readily degrades, making its direct measurement difficult. mdpi.com Consequently, it is often indole-3-carbinol (B1674136) (I3C) and its condensation product, 3,3'-diindolylmethane (DIM), that are detected in analyses of cruciferous vegetables. nih.govmdpi.com

The analytical determination of isothiocyanates and indoles from plant sources is predominantly accomplished using chromatographic techniques. mdpi.comdntb.gov.ua High-performance liquid chromatography (HPLC) and gas chromatography (GC), frequently coupled with mass spectrometry (MS) for enhanced sensitivity and specificity, are the most employed methods. mdpi.comdntb.gov.ua However, the analysis of isothiocyanates is complicated by their high volatility, instability, and the absence of strong chromophores, which are necessary for ultraviolet (UV) detection. mdpi.com

To overcome these analytical hurdles, derivatization is a common strategy. A method was developed for the simultaneous determination of various isothiocyanates in plant samples, which involves an initial purification and concentration step using solid-phase extraction (SPE). mostwiedzy.pl The extracted isothiocyanates are then derivatized with N-acetyl-L-cysteine (NAC), and the resulting stable conjugates are analyzed by HPLC with diode-array detection (DAD) and mass spectrometry. mostwiedzy.pl This derivatization concept is based on the mercapturic acid pathway, the metabolic route for isothiocyanate detoxification in humans. mostwiedzy.pl

Direct evidence of this compound formation in vivo has been established through the detection of its stable metabolic product. Researchers have successfully synthesized the N-acetylcysteine conjugate of this compound (IMITC-NAC) and identified it in human urine following the consumption of cruciferous vegetables. nih.gov The analysis was performed using liquid chromatography-mass spectrometry (LC-MS), which confirmed the presence of the conjugate, thereby providing indirect but definitive proof of the precursor's existence in the body. nih.gov During the initial synthesis of this compound for this study, its identity was briefly confirmed by LC-MS, which detected the protonated molecular ion at an m/z of 189 before it decomposed. nih.gov

The table below summarizes various analytical methods used for the detection of isothiocyanates and indoles in plant and biological samples. While direct quantification of this compound is rare due to its instability, these methods are representative of the techniques applied to its precursor, glucobrassicin, and its more stable breakdown products.

Table 1: Analytical Methods for the Detection of Isothiocyanates and Indoles

| Analytical Technique | Analyte(s) | Matrix | Key Findings | Reference(s) |

|---|---|---|---|---|

| HPLC-DAD-MS | Various Isothiocyanates (ITCs) | Plant Extracts (Broccoli, Cabbage, Cress, etc.) | Developed a method using SPE and derivatization with N-acetyl-L-cysteine (NAC) for simultaneous ITC quantification. Recoveries were 83.3–103.7%. | mostwiedzy.pl |

| LC-MS | Indole-3-methylisothiocyanate (IMITC) and its NAC conjugate (IMITC-NAC) | Synthesized Compound, Human Urine | IMITC was highly unstable but showed a protonated molecular ion at m/z 189. IMITC-NAC was identified for the first time in human urine after cruciferous vegetable consumption. | nih.gov |

| HPLC with UV or Fluorescence Detector (FLD) | Isothiocyanates and Indoles (e.g., I3C, Indole-3-acetonitrile) | Cruciferous Vegetables | HPLC-UV is commonly used for ITCs. For indoles like I3C, HPLC-FLD is often employed with excitation at 280–285 nm and emission at 340 nm. | mdpi.com |

| LC-MS/MS | Tryptophan, Indole, 3-Indoxyl Sulfate | Urine | A rapid method for quantifying indole and its metabolites, where urine samples are diluted and directly injected for analysis. | childrensmercy.org |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 3,3'-Diindolylmethane |

| This compound |

| Ascorbigen |

| Glucobrassicin |

| Indole |

| Indole-3-acetonitrile |

| Indole-3-carbinol |

| Indoxyl sulfate |

| N-acetyl-L-cysteine |

Iii. Synthetic Methodologies for 3 Isothiocyanatomethyl 1h Indole and Its Analogs

Enzymatic Approaches for In Situ Generation

The in situ generation of 3-(isothiocyanatomethyl)-1H-indole is primarily achieved through the enzymatic hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables.

The enzyme myrosinase (β-thioglucoside glucohydrolase, EC 3.2.1.147) plays a pivotal role in the defense mechanism of plants in the Brassicaceae family. youtube.commdpi.com When plant tissues are damaged, myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis. mdpi.com

Glucobrassicin (B1234704), the glucosinolate precursor to this compound, is hydrolyzed by myrosinase to yield an unstable aglycone. researchgate.netresearchgate.net This intermediate then spontaneously rearranges to form this compound. researchgate.net Similarly, neoglucobrassicin, which is methoxy-substituted on the indole (B1671886) nitrogen, undergoes a parallel enzymatic hydrolysis to produce the corresponding methoxy-substituted isothiocyanate. nih.govnih.gov

The process is initiated by the cleavage of the thio-linked glucose molecule from the glucosinolate core structure. researchgate.net The resulting aglycone is highly reactive and its subsequent transformation into an isothiocyanate is a rapid and spontaneous process. researchgate.net

Table 1: Myrosinase-Catalyzed Hydrolysis of Glucosinolates

| Glucosinolate Precursor | Enzyme | Key Product |

| Glucobrassicin | Myrosinase | This compound |

| Neoglucobrassicin | Myrosinase | 1-Methoxy-3-(isothiocyanatomethyl)-1H-indole |

While enzymatic methods provide a "natural" route, chemical synthesis offers greater control and versatility in creating a wider range of substituted indole derivatives. One-pot synthesis strategies are particularly efficient, minimizing reaction steps and purification processes. researchgate.net These methods often involve the reaction of an amine with carbon disulfide to form a dithiocarbamate (B8719985) salt in situ, which is then converted to the isothiocyanate. researchgate.netnih.gov

Recent advancements have focused on developing environmentally benign and efficient one-pot procedures. For instance, the use of carbon tetrabromide as a desulfurizing agent under mild, metal-free conditions has been reported for the synthesis of various isothiocyanates from their corresponding amines. researchgate.net Another approach utilizes cyanuric chloride in an aqueous medium, offering a green and scalable method. nih.gov These one-pot syntheses can be applied to a broad range of amines, including those with indole moieties, to generate diverse isothiocyanate derivatives.

Chemical Synthesis from Indole Precursors

Chemical synthesis provides access to a broader scope of this compound analogs with various substitution patterns on the indole ring.

Tryptamine (B22526) and its derivatives are readily available and serve as versatile starting materials for the synthesis of indole-containing compounds. nih.govgrinnell.edu A common strategy for converting a primary amine, such as the one in tryptamine, to an isothiocyanate involves reaction with carbon disulfide. This reaction typically proceeds through the formation of a dithiocarbamate intermediate, which is then treated with a desulfurizing agent to yield the isothiocyanate. mdpi.com

A direct, one-pot reductive alkylation of indoles with N-protected aminoethyl acetals has also been developed, providing an efficient route to tryptamine derivatives that can subsequently be converted to isothiocyanates. scite.airesearchgate.net

Table 2: Key Reagents in Tryptamine to Isothiocyanate Conversion

| Reagent | Role |

| Carbon Disulfide (CS₂) | Source of the thiocarbonyl group |

| Desulfurizing Agents (e.g., cyanuric chloride, Ph₃P/I₂) | Promote elimination to form the isothiocyanate |

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. consensus.appresearchgate.net MCRs have been successfully employed to generate diverse indole-substituted heterocycles. researchgate.netnih.gov These reactions often exploit the nucleophilicity of the C3 position of the indole ring. researchgate.netrsc.org

For example, an MCR involving an indole, an aldehyde, and a source of the isothiocyanate group or a precursor that can be converted to it can lead to a variety of functionalized indole structures. thieme-connect.de This approach offers a highly efficient and modular way to access a library of indole derivatives with different substitution patterns. nih.gov

The Fischer indole synthesis is a classic and widely used method for constructing the indole ring system from a phenylhydrazine (B124118) and an aldehyde or ketone under acidic conditions. rsc.orgthermofisher.comwikipedia.org This reaction can be adapted to prepare precursors for isothiocyanate synthesis. numberanalytics.com

Modifications to the classical Fischer indole synthesis, such as the Buchwald modification which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have expanded the scope and applicability of this reaction. wikipedia.org These modern adaptations can be leveraged to create more complex and functionally diverse indole isothiocyanate precursors.

Rational Design and Synthesis of Novel Indole Isothiocyanate Analogs

The development of novel indole isothiocyanate analogs is a significant area of research, driven by the diverse biological activities exhibited by this class of compounds. The rational design of these analogs involves a multi-faceted approach, integrating computational methods, structure-activity relationship (SAR) studies, and a deep understanding of the target biological systems. This strategic design process guides the subsequent synthesis of new molecules with potentially enhanced potency, selectivity, and favorable pharmacokinetic profiles.

A key strategy in the rational design of new indole isothiocyanate analogs is the principle of substructure splicing. This involves combining the indole scaffold, a known pharmacophore present in many biologically active compounds, with the isothiocyanate group, which is recognized for its electrophilic reactivity and broad-spectrum bioactivity. Theoretical calculations, such as density functional theory (DFT), are often employed to understand the electronic properties of the designed molecules. These calculations can reveal insights into the charge distribution within the indolyl isothiocyanate compounds, which has been shown to be crucial for their biological activity. For instance, in the design of novel antifungal agents, theoretical calculations indicated that the charge distribution plays a vital role in their fungicidal efficacy.

Molecular docking is another powerful tool in the rational design pipeline. This computational technique predicts the preferred orientation of a molecule when bound to a specific target protein, allowing for the in-silico screening of potential drug candidates. By modeling the interactions between indole isothiocyanate analogs and the active site of a target enzyme or receptor, researchers can prioritize the synthesis of compounds with the highest predicted binding affinity. For example, in the development of indole derivatives as inhibitors of enzymes like cyclooxygenase-2 (COX-2), molecular docking studies have been instrumental in identifying compounds with favorable interaction energies, guiding the synthesis of potent anti-inflammatory agents. nih.gov Similarly, molecular docking has been used to predict the antimalarial activity of indole derivatives by simulating their interaction with the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme.

Structure-activity relationship (SAR) studies are fundamental to the iterative process of drug design. SAR involves synthesizing a series of analogs with systematic structural modifications and evaluating their biological activity. The resulting data helps to identify the key structural features required for activity and to optimize lead compounds. For novel indole derivatives, SAR studies have elucidated the importance of the substitution pattern on the indole ring and the nature of the linker between the indole core and other functional groups for activities such as peroxisome proliferator-activated receptor (PPAR) agonism. nih.gov

Following the rational design phase, the synthesis of the novel indole isothiocyanate analogs is undertaken. A common synthetic route involves the reaction of a corresponding primary amine with a thiocarbonylating agent. For instance, a series of 24 indolyl isothiocyanate compounds were synthesized by splicing the substructures of the indolyl group and the isothiocyanate group. The biological evaluation of these compounds against various fungal strains revealed that several analogs exhibited excellent inhibitory effects.

The research findings from these synthetic and biological screening efforts are often detailed and provide valuable data for further design iterations. For example, in a study of novel indolyl isothiocyanates as antifungal agents, specific compounds demonstrated significant activity against various phytopathogenic fungi. The detailed research findings, including inhibitory concentrations, are crucial for establishing a robust SAR.

Detailed Research Findings on Novel Indole Isothiocyanate Analogs

| Compound ID | Target Organism/Cell Line | Biological Activity | Key Findings |

| Compound 13 | Botrytis cinerea | Antifungal | EC50 value of 0.64 μg/mL. Potted antifungal activity showed a protective effect of around 80% at 200 μg/mL. Physiological studies revealed it caused thickened cell walls and mitochondrial vacuolization in the fungus. |

| Compound 14 | Botrytis cinerea | Antifungal | EC50 value of 2.08 μg/mL. Potted antifungal activity demonstrated a protective effect of around 80% at 200 μg/mL. |

| Compound 8 | Phytophthora capsici, Botrytis cinerea, Valsa mali | Antifungal | Exhibited excellent inhibitory effects of more than 80% at 100 μg/mL. |

| Compound 17 | Phytophthora capsici, Botrytis cinerea, Valsa mali | Antifungal | Showed excellent inhibitory effects of more than 80% at 100 μg/mL. |

Iv. Chemical Reactivity and Transformation Mechanisms

Reactivity of the Isothiocyanate Moiety

The isothiocyanate (-N=C=S) group is renowned for its unique electronic properties, which make it a focal point for a variety of chemical transformations.

Electrophilic Character of the Isothiocyanate Carbon Atom

The central carbon atom of the isothiocyanate group in 3-(isothiocyanatomethyl)-1H-indole is highly electrophilic. This is due to the electron-withdrawing effects of the adjacent nitrogen and sulfur atoms, which are more electronegative. This electron deficiency renders the carbon atom susceptible to attack by nucleophiles, a characteristic that underpins much of the reactivity of isothiocyanates. This electrophilic nature is a defining feature of organosulfur compounds and is central to their biological activities. copernicus.org

Nucleophilic Addition Reactions (e.g., with Thiols, Amines)

The electrophilic carbon of the isothiocyanate group readily undergoes nucleophilic addition reactions with a wide range of nucleophiles. Two of the most significant reactions in a biological context are with thiols and amines.

Reaction with Thiols: Thiol groups (-SH), such as those found in the amino acid cysteine or the cellular antioxidant glutathione (B108866) (GSH), are potent nucleophiles that react with isothiocyanates. This reaction leads to the formation of dithiocarbamates. copernicus.orgresearchgate.net The conjugation with GSH is a primary metabolic pathway for isothiocyanates within cells and can be enhanced by enzymes like glutathione S-transferases (GSTs). copernicus.org

Reaction with Amines: Amine groups (-NH2), particularly the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino groups in proteins and peptides, also react with isothiocyanates. researchgate.net This reaction, known as the Edman degradation in the context of peptide sequencing, proceeds via nucleophilic attack of the amine on the isothiocyanate carbon. researchgate.net

Formation of Thiocarbamates and Thiourea (B124793) Derivatives

The nucleophilic addition reactions described above result in the formation of distinct classes of derivatives.

Thiocarbamates: The reaction with hydroxyl ions, which can occur in neutral or alkaline aqueous solutions, results in the formation of monothiocarbamates. copernicus.org This represents a primary decomposition pathway for isothiocyanates. copernicus.org

Dithiocarbamates: As mentioned, the reaction with thiols yields dithiocarbamates. copernicus.orgresearchgate.net While these adducts form rapidly, they can be reversible, potentially acting as intermediates that can release the original isothiocyanate to react with other nucleophiles. researchgate.net

Thioureas: The reaction with primary or secondary amines leads to the formation of stable thiourea derivatives. copernicus.orgwikipedia.org This irreversible covalent bond formation is crucial for the modification of proteins and peptides by isothiocyanates. researchgate.net

Instability and Degradation Pathways of the Parent Compound

This compound, like other isothiocyanates, can be unstable under certain conditions. A significant degradation pathway in neutral or alkaline aqueous media involves the addition of a hydroxyl ion to the electrophilic carbon of the isothiocyanate group. copernicus.org This nucleophilic attack leads to the formation of an unstable intermediate that subsequently decomposes, often resulting in the corresponding amine and release of carbonyl sulfide. The formed amine can then further react with an intact isothiocyanate molecule to yield a thiourea. copernicus.org Additionally, under acidic conditions, such as those found in the stomach, indole-3-carbinol (B1674136), a related compound, is known to be unstable and undergoes rapid self-condensation to form various oligomeric products, with 3,3'-diindolylmethane (B526164) (DIM) being a major product. oregonstate.edumetagenicsinstitute.com

Oxidative Transformations and Pathways

The indole (B1671886) ring of this compound is electron-rich, making it susceptible to oxidation. wikipedia.org Oxidative transformations can occur at several positions on the indole nucleus, leading to a variety of products.

Simple oxidants can selectively oxidize the indole ring to form an oxindole. wikipedia.org More complex oxidative processes can lead to the cleavage of the C2-C3 double bond of the indole ring, a reaction known as the Witkop oxidation, which generates 2-ketoacetanilide derivatives. researchgate.net In biological systems, enzymes such as indole-3-acetaldehyde oxidase can catalyze the oxidation of indole derivatives. This enzyme acts on aldehydes with an indole structure, converting them to the corresponding carboxylic acid, such as (indol-3-yl)acetate. wikipedia.orgexpasy.orggenome.jp The oxidation of the indole moiety can also be initiated by hydroxyl radicals (•OH), leading to the formation of various oxygenated products, including organonitrates and hydroperoxides. copernicus.org Indole-3-carbinol, a related compound, has been shown to generate reactive oxygen species (ROS), which can lead to cellular oxidative stress. nih.gov

Covalent Modification of Proteins and Peptides

The high reactivity of the isothiocyanate group enables this compound to form covalent bonds with proteins and peptides, thereby altering their structure and function. copernicus.org This modification primarily targets nucleophilic amino acid residues.

The most common targets are the sulfhydryl group of cysteine and the amino groups of lysine residues and the N-terminus. researchgate.net The reaction with cysteine forms a dithiocarbamate (B8719985) adduct, which can be reversible. researchgate.net The reaction with lysine forms a highly stable thiourea adduct. researchgate.net While the reaction with thiols (cysteine) is often faster, the irreversible nature of the thiourea formation with amines (lysine) can lead to it being the more stable and ultimately predominant modification. researchgate.net This covalent modification is the basis for the use of isothiocyanates, such as phenylisothiocyanate, in peptide sequencing (Edman degradation) and for attaching labels or radical precursors to peptides for structural analysis. researchgate.net

V. Biological Activities and Molecular Mechanisms of Action in Vitro and Animal Models

Cellular Signaling Pathway Modulation

The isothiocyanate and indole (B1671886) groups are known to modulate a variety of cellular signaling pathways that are critical in the development and progression of cancer. These modulatory effects are central to their observed anti-cancer activities in preclinical studies. nih.govnih.gov

Isothiocyanates have been shown to interfere with the normal progression of the cell cycle in cancer cells, often leading to cell cycle arrest at specific checkpoints. mdpi.com This disruption prevents the uncontrolled proliferation that is a hallmark of cancer. For instance, studies on various cancer cell lines have demonstrated that isothiocyanates can induce cell cycle arrest, providing an opportunity for the cell to undergo apoptosis or repair DNA damage. researchgate.netmdpi.com Compounds like benzyl (B1604629) isothiocyanate have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Similarly, indole-3-carbinol (B1674136) has been reported to induce G1 cell cycle arrest in leukemia cells. nih.gov This suggests that 3-(Isothiocyanatomethyl)-1H-indole could potentially exhibit similar cell cycle-regulating properties.

Table 1: Effects of Related Isothiocyanates on Cell Cycle Progression

| Compound | Cell Line | Effect |

|---|---|---|

| Allyl isothiocyanate | Human cancer cells | Arrest of cell cycle progression researchgate.net |

| Benzyl isothiocyanate | Human cancer cells | Arrest of cell cycle progression researchgate.net |

| Phenethyl isothiocyanate | Human cancer cells | Arrest of cell cycle progression researchgate.net |

Note: This table is based on data for related isothiocyanates and is intended to be illustrative of potential activities.

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Isothiocyanates are well-documented inducers of apoptosis in various cancer cell lines. nih.govnih.gov This process is often mediated through multiple signaling pathways, including both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The induction of apoptosis by isothiocyanates is a critical component of their chemopreventive functions. nih.gov

The activation of pro-apoptotic kinases, such as c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK), is a frequent observation in cells treated with isothiocyanates. nih.govnih.gov These kinases are key components of signaling cascades that respond to cellular stress, and their sustained activation can lead to the initiation of apoptosis. For example, the activation of JNK and p38 has been linked to cisplatin-induced apoptosis in ovarian carcinoma cells, highlighting the importance of these pathways in mediating cell death in response to therapeutic agents. nih.gov The activation of the JNK/p38 MAPK pathway has also been identified as a crucial element in embelin-induced apoptosis in lung cancer cells. plos.org

In contrast to the activation of pro-apoptotic pathways, the suppression of pro-survival signaling is another important mechanism of action for many anticancer compounds. The Akt signaling pathway is a major pathway that promotes cell survival, proliferation, and growth. Some indole compounds and their derivatives have been shown to be specific inhibitors of Akt, leading to the inhibition of downstream targets like mTOR and a reduction in cancer cell survival. nih.gov Similarly, allyl isothiocyanate has been shown to inhibit the phosphorylation of Akt in oral cancer cells, thereby promoting apoptosis. mdpi.com

Isothiocyanates are known to modulate the activity of xenobiotic metabolizing enzymes, which are involved in the detoxification and elimination of foreign compounds, including carcinogens. nih.govnih.gov These enzymes are broadly categorized into Phase I and Phase II enzymes. Phase I enzymes, such as cytochrome P450s (CYPs), are often involved in the metabolic activation of carcinogens. nih.govmdpi.comdovepress.commdpi.com Some isothiocyanates can inhibit the activity of certain CYPs, thereby preventing the activation of pro-carcinogens. nih.gov Conversely, isothiocyanates are potent inducers of Phase II detoxifying enzymes, such as glutathione (B108866) S-transferases and quinone reductase. nih.gov The induction of these enzymes enhances the detoxification and excretion of carcinogens. This dual action of inhibiting Phase I enzymes and inducing Phase II enzymes is a key mechanism of the chemopreventive effects of isothiocyanates. nih.gov

Table 2: Modulation of Xenobiotic Metabolizing Enzymes by Isothiocyanates

| Isothiocyanate Type | Effect on Phase I Enzymes (CYPs) | Effect on Phase II Enzymes |

|---|---|---|

| Aromatic ITCs | Increased transcription of CYP1A1 and 1A2 nih.gov | Up-regulation of antioxidant/detoxifying enzymes nih.gov |

Note: This table presents general findings for different classes of isothiocyanates and may not be directly representative of this compound.

The modulation of xenobiotic metabolizing enzymes by isothiocyanates is often mediated through the regulation of key transcription factors. Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response and induces the expression of numerous Phase II detoxifying and antioxidant enzymes. nih.govnih.gov Many isothiocyanates are potent activators of Nrf2. nih.gov In contrast, nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, a process that is closely linked to cancer development. nih.govnih.gov Some isothiocyanates and indole derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing inflammatory pathways that can promote tumor growth. nih.gov The interplay between the activation of Nrf2 and the inhibition of NF-κB is a critical aspect of the anticancer and anti-inflammatory effects of these compounds. nih.gov

Impact on Inflammatory Responses and Associated Pathways

While direct research on the anti-inflammatory properties of this compound is limited, the broader class of isothiocyanates and indole derivatives has demonstrated significant effects on inflammatory pathways. Isothiocyanates are recognized for their ability to modulate signaling pathways involved in inflammation. nih.gov

One of the key mechanisms by which isothiocyanates exert their anti-inflammatory effects is through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. uees.edu.ec This pathway is a central regulator of the inflammatory response, and its inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines. Additionally, isothiocyanates have been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which is also critically involved in the regulation of inflammatory processes. uees.edu.ec

Structurally related indole compounds, such as Indole-3-carbinol (I3C) and its metabolite Diindolylmethane (DIM), have been shown to decrease lipopolysaccharide (LPS)-stimulated inflammatory responses in murine macrophages. nih.gov This suggests they can prevent neuroinflammation-mediated neurodegeneration and microglial hyperactivation. nih.gov I3C treatment in animal models of cerebral ischemia/reperfusion injury resulted in a reduction of inflammatory parameters, including the expression of pro-inflammatory cytokines like IL-1β and IL-6, and a decrease in NF-κB levels. mdpi.com

Epigenetic Regulation Mechanisms

The epigenetic regulatory capacity of isothiocyanates and indole derivatives is a rapidly expanding area of research, with significant implications for disease prevention. nih.gov These compounds can influence epigenetic modifications, including DNA methylation and histone acetylation, which are crucial for regulating gene expression. nih.govresearchgate.net

Isothiocyanates, such as sulforaphane (B1684495), and indole derivatives like Indole-3-carbinol (I3C) and Diindolylmethane (DIM), are known to be inhibitors of histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). nih.gov The overexpression of these enzymes is linked to the silencing of tumor suppressor genes and the promotion of uncontrolled cell growth in various cancers. nih.gov By inhibiting HDACs, these compounds can lead to the re-expression of silenced genes. researchgate.net For instance, DIM has been shown to inhibit HDAC activity in prostate cancer cells. researchgate.net

Furthermore, these compounds can modulate the expression of microRNAs (miRNAs), which are small non-coding RNAs that play a significant role in post-transcriptional gene regulation. nih.gov The regulation of miRNAs by I3C and its derivatives can impact various cellular processes, including apoptosis and angiogenesis. nih.gov

Antimicrobial Research Focus

Antibacterial Activity Studies

The antibacterial potential of isothiocyanates and indole derivatives has been a subject of considerable investigation. mdpi.comasm.org Isothiocyanates have demonstrated a broad spectrum of activity against various human pathogens. mdpi.com For instance, benzyl isothiocyanate (BITC) has been shown to be highly effective against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 2.9 to 110 µg/mL. mdpi.comresearchgate.net The antibacterial efficacy of isothiocyanates appears to be related to their chemical structure, with aromatic isothiocyanates like BITC showing greater potency than their aliphatic counterparts. mdpi.comresearchgate.net

Indole derivatives have also been identified as promising antibacterial agents. asm.org Synthetic indole derivatives have shown efficacy against multidrug-resistant Gram-positive bacteria, with some compounds exhibiting MICs as low as 0.25 µg/mL. nih.gov The mechanism of action for some of these indole derivatives involves the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov

| Compound | Bacterial Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| Benzyl Isothiocyanate (BITC) | Methicillin-Resistant Staphylococcus aureus (MRSA) | MIC | 2.9 - 110 µg/mL | mdpi.comresearchgate.net |

| Synthetic Indole Derivative (SMJ-2) | Multidrug-Resistant Gram-Positive Bacteria | MIC | 0.25 - 2 µg/mL | nih.gov |

Antifungal Activity Investigations

In addition to their antibacterial properties, isothiocyanates and indole derivatives have been investigated for their antifungal activity. nih.gov A study synthesizing various indolyl isothiocyanate compounds found that several derivatives exhibited significant inhibitory effects against a range of plant pathogenic fungi. nih.govacs.org For example, at a concentration of 100 µg/mL, some of these compounds showed over 80% inhibition of Phytophthora capsici, Botrytis cinerea, and Valsa mali. nih.govacs.org The EC₅₀ values for two particularly potent compounds against B. cinerea were 0.64 and 2.08 µg/mL, respectively. nih.govacs.org The proposed mechanism of action involves damage to the fungal cell wall and mitochondria. nih.govacs.org

Indole derivatives have also demonstrated notable antifungal properties. mdpi.com Certain indole-triazole derivatives have shown excellent activity against Candida krusei and moderate activity against Candida albicans, with MIC values as low as 3.125 µg/mL. nih.gov

| Compound Class/Derivative | Fungal Strain | Activity Metric | Result | Source |

|---|---|---|---|---|

| Indolyl Isothiocyanates | Botrytis cinerea | EC₅₀ | 0.64 µg/mL | nih.govacs.org |

| Indolyl Isothiocyanates | Botrytis cinerea | EC₅₀ | 2.08 µg/mL | nih.govacs.org |

| Indole-Triazole Derivative | Candida krusei | MIC | 3.125 µg/mL | nih.gov |

| Indole-Triazole Derivative | Candida albicans | MIC | 3.125 µg/mL | nih.gov |

Anti-parasitic Activity (e.g., Anti-leishmanial Potential)

The anti-parasitic potential of indole-containing compounds has been explored, particularly against Leishmania species. nih.govmdpi.comresearchgate.net While direct studies on this compound are not available, research on other indole alkaloids has shown promising results. nih.govresearchgate.net For example, the indole alkaloid coronaridine, isolated from Peschiera australis, demonstrated potent activity against both the promastigote and amastigote forms of Leishmania amazonensis. nih.govasm.orgresearchgate.netasm.org This compound was found to induce pronounced alterations in the mitochondria of the parasites. asm.orgresearchgate.netasm.org

Synthetic indole-based compounds have also been investigated for their anti-leishmanial properties, with some showing high selectivity against parasite cells. mdpi.com

Neurobiological Activity Research (In Vitro and Animal Models)

The neuroprotective effects of indole derivatives, particularly Indole-3-carbinol (I3C) and its metabolite Diindolylmethane (DIM), are an area of growing interest. nih.govresearchgate.netdntb.gov.ua These compounds have shown potential in mitigating neuroinflammation and oxidative stress, key factors in the pathogenesis of neurodegenerative diseases. nih.govmdpi.com

In animal models of Parkinson's disease, I3C has been shown to provide neuroprotection by attenuating motor deficits, reducing the loss of dopaminergic neurons, and decreasing the accumulation of α-synuclein. nih.gov The mechanisms underlying these effects are thought to involve the activation of the SIRT1-AMPK signaling pathway, as well as anti-inflammatory and anti-apoptotic actions. nih.gov I3C and DIM have also been found to decrease LPS-stimulated inflammatory responses in macrophages, which is relevant to preventing neuroinflammation. nih.gov

Furthermore, I3C and its derivatives are being explored for their ability to activate the Nrf2-antioxidant responsive element (ARE) pathway, a primary cellular defense mechanism against oxidative stress-induced brain damage. researchgate.netdntb.gov.ua These compounds may also mimic the activity of brain-derived neurotrophic factor (BDNF), promoting neuronal survival and function. researchgate.netdntb.gov.ua

Enzyme Inhibition Studies

The ability of this compound to inhibit specific enzymes is a key area of interest for its potential therapeutic applications.

There is no available research to indicate that this compound has been studied for its urease inhibitory activity. Urease, a nickel-dependent metalloenzyme, is a target for the treatment of infections by ureolytic bacteria. nih.gov Various compounds, including thiol compounds, have been shown to inhibit urease by binding to the active site nickel ions or by forming mixed disulfides with cysteine residues. nih.gov

Currently, there are no studies reporting on the inhibition of Monocarboxylate Transporter 1 (MCT1) by this compound. MCT1 is responsible for the transport of lactate (B86563) and other monocarboxylates across cell membranes and is a target in diseases such as cancer. nih.gov Known inhibitors of MCT1 include α-cyanocinnamate analogs and other specific small molecules. aacrjournals.orgsigmaaldrich.com

While some indole derivatives have been investigated as inhibitors of thromboxane (B8750289) synthetase, there is no specific data on the activity of this compound. epo.orgnih.gov Thromboxane A2, synthesized by thromboxane synthetase, is a potent vasoconstrictor and pro-aggregatory substance, making its inhibition a therapeutic target for conditions like thrombosis and ischemic heart disease. epo.orgmdpi.com A study on a series of N-substituted 3-(1H-imidazol-1-ylmethyl)indole carboxylic acid derivatives identified compounds with strong thromboxane synthetase inhibitory activity. nih.gov

Interactions with Cellular Macromolecules (e.g., DNA, RNA, Proteins)

The electrophilic nature of the isothiocyanate group in this compound suggests a high potential for interaction with cellular macromolecules. Isothiocyanates can react with nucleophilic groups found in important biomolecules. nih.gov

Upon entering the body, isothiocyanates like this compound are likely to form conjugates with glutathione (GSH), a reaction that can occur spontaneously or be catalyzed by glutathione S-transferases (GST). mostwiedzy.pl Evidence for this in vivo reactivity comes from the identification of the mercapturic acid conjugate of indole-3-methyl isothiocyanate (IMITC-NAC) in the urine of humans who have consumed cruciferous vegetables. nih.gov This indicates that the compound is formed and subsequently reacts with glutathione in the body.

The isothiocyanate moiety can also lead to the formation of dithiocarbamates, thiocarbamates, and thioureas through reactions with biomolecules, which may be responsible for both chemopreventive activities and potential toxicity. nih.gov Furthermore, some indole derivatives have been shown to form covalent bonds with nucleobases in DNA, which can result in genotoxicity. aacrjournals.orgnih.gov

It is also important to note that indol-3-ylmethylisothiocyanate is known to be unstable, and can decompose to indole-3-carbinol (I3C). mdpi.com I3C and its derivatives are known to interact with a variety of cellular targets and pathways.

Vi. Structure Activity Relationship Sar Studies of Indole Isothiocyanates and Derivatives

Influence of Substituents on the Indole (B1671886) Nucleus on Biological Activity

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, serves as the scaffold for this class of compounds. The type, position, and electronic properties of substituents attached to this core structure profoundly impact their biological activity. researchgate.netnih.gov

The placement and nature of chemical groups on the indole ring are pivotal in determining the cytotoxic (cell-killing) potential of indole isothiocyanates. Studies have revealed that non-polar substituents, such as methyl (-CH3) and benzyloxy (-OCH2C6H5) groups, significantly enhance cytotoxic activity against cancer cells. nih.gov In contrast, the introduction of polar groups like hydroxyl (-OH) or methoxy (B1213986) (-OCH3) does not lead to a comparable increase in cytotoxicity. nih.gov

Table 1: Effect of Substituents on the Cytotoxicity of Indole Ethyl Isothiocyanates (IEITCs) in Neuroblastoma Cells

| Compound | Substituent on Indole Ring | Position of Substituent | Cytotoxicity (IC50 in µM) | Reference |

| 2a | None | - | > 10 | nih.gov |

| 2b | -OH | 5 | > 10 | nih.gov |

| 2c | -OMe | 5 | > 10 | nih.gov |

| 2d | -OBzl | 5 | < 2.5 | nih.gov |

| 2e | -Me | 5 | < 2.5 | nih.gov |

| 2g | -Me | 7 | < 2.5 | nih.gov |

IC50: The concentration of a drug that is required for 50% inhibition in vitro.

Indole isothiocyanates exert some of their biological effects by inhibiting the activity of specific enzymes. The structural features of these compounds are directly linked to their potency as enzyme inhibitors. For example, the ability of isothiocyanates to inhibit enzymes is often attributed to their reaction with sulfhydryl groups of cysteine residues within the enzyme's structure. mdpi.com

The nature of the side chain attached to the isothiocyanate group can influence this inhibitory activity. Aromatic isothiocyanates have been observed to exhibit a more pronounced inhibitory effect on the growth of certain organisms compared to aliphatic ones. nih.gov Furthermore, within aromatic isothiocyanates, the length of the side chain can modulate the inhibitory potency. nih.gov The presence and position of substituents on the indole ring can also affect how the molecule binds to the active site of an enzyme, thereby influencing its inhibitory power.

Table 2: Correlation of Isothiocyanate Structure with Inhibitory Activity

| Isothiocyanate Type | Side Chain Characteristics | General Inhibitory Potency | Reference |

| Aliphatic | e.g., Allyl isothiocyanate | Moderate | nih.gov |

| Aromatic | e.g., Phenyl isothiocyanate | High | nih.gov |

| Aromatic | Increasing side chain length | Potency varies with length | nih.gov |

Importance of the Isothiocyanate Functional Group for Reactivity and Bioactivity

The isothiocyanate group (-N=C=S) is the key pharmacophore, or the active part of the molecule, responsible for the characteristic reactivity and biological activity of these compounds. mdpi.com This functional group is highly electrophilic, meaning it is attracted to electron-rich molecules. mdpi.comnih.gov This electrophilicity allows isothiocyanates to readily react with nucleophilic groups found in biological molecules, such as the sulfhydryl groups (-SH) of cysteine residues in proteins. mdpi.comnih.gov

Comparative SAR Analysis with Other Isothiocyanate Classes (e.g., Aliphatic and Aromatic Isothiocyanates)

To better understand the unique properties of indole isothiocyanates, it is useful to compare their structure-activity relationships with those of other classes of isothiocyanates, such as aliphatic and aromatic isothiocyanates.

Aliphatic Isothiocyanates , such as sulforaphane (B1684495) found in broccoli, have a straight or branched carbon chain attached to the -N=C=S group. researchgate.net

Aromatic Isothiocyanates , like phenethyl isothiocyanate (PEITC) from watercress, feature an aromatic ring in their side chain. researchgate.net

Studies have shown that the nature of this side chain significantly influences biological activity. For instance, substituting a phenyl ring (as in PEITC) for an indole ring can lead to a significant increase in cytotoxicity. nih.gov Aromatic isothiocyanates, in general, tend to exhibit greater growth-inhibitory effects than aliphatic isothiocyanates. nih.gov

The indole moiety in indole isothiocyanates imparts distinct properties compared to simple aromatic or aliphatic side chains. The indole ring itself can participate in various biological interactions, including hydrophobic and hydrogen bonding, which can influence how the molecule binds to its targets. researchgate.net This provides an additional layer of complexity and potential for specificity in the biological activity of indole isothiocyanates compared to other classes. researchgate.netnih.gov

Vii. Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of 3-(isothiocyanatomethyl)-1H-indole, enabling its separation from related compounds and complex matrices. The choice of technique often depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of isothiocyanates and indoles, which are often non-volatile or thermally sensitive. mdpi.com For this compound, reversed-phase HPLC using a C18 column is a common approach. The mobile phase typically consists of a gradient mixture of water (often acidified with formic acid) and an organic solvent like methanol (B129727) or acetonitrile. nih.gov

Detection can be challenging due to the lack of a strong UV chromophore in many isothiocyanates. mdpi.commdpi.com However, the indole (B1671886) moiety allows for UV detection at wavelengths around 280 nm. mdpi.com For enhanced sensitivity and specificity, fluorescence detection can be employed, with excitation wavelengths in the range of 280–285 nm and emission around 340 nm. mdpi.commdpi.com

Given that indol-3-ylmethylisothiocyanate is known to be unstable, derivatization is a common strategy to improve stability and detectability. mdpi.com Reaction with N-acetyl-L-cysteine (NAC), for example, can form a stable conjugate that is more amenable to HPLC analysis. mostwiedzy.pl

Table 1: Typical HPLC Parameters for Indole and Isothiocyanate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 2.0 mm, 4 µm) nih.gov | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of 0.1% aqueous formic acid and methanol/acetonitrile nih.gov | Elution of analytes from the column. |

| Detector | UV/Vis Diode Array (DAD) or Fluorescence (FLD) mdpi.commdpi.com | Detection and quantification. |

| UV Wavelength | ~280 nm for the indole ring mdpi.com | Monitoring compound elution. |

| Fluorescence λex/λem | ~285 nm / ~340 nm mdpi.commdpi.com | High-sensitivity detection. |

Gas Chromatography (GC) is a powerful separation technique for volatile organic compounds and can be applied to the analysis of isothiocyanates. mdpi.com A typical setup would involve an HP-5MS capillary column, which is a low-polarity column suitable for a wide range of compounds. notulaebotanicae.ro

A significant challenge in the GC analysis of isothiocyanates is their potential for thermal degradation in the high-temperature environment of the GC injector and column. mdpi.com This can lead to inaccurate quantification and the appearance of degradation products. Therefore, method development must carefully optimize temperature programs to minimize thermal stress on the analyte.

Table 2: General GC Parameters for Indole Alkaloid Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | HP-5MS (30 m x 0.25 mm; 0.25 µm film) notulaebotanicae.ro | Separation of volatile compounds. |

| Carrier Gas | Helium or Nitrogen notulaebotanicae.rorsc.org | Mobile phase for carrying analytes. |

| Injector Temp. | 280 °C (example, must be optimized) notulaebotanicae.ro | Volatilization of the sample. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) mdpi.com | Detection and identification. |

| Oven Program | Ramped temperature increase (e.g., 60°C to 280°C) notulaebotanicae.ro | Controlled elution based on boiling point. |

Coupling chromatographic separation with mass spectrometry (MS) provides unparalleled sensitivity and specificity for identifying and quantifying compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the benchmark technique for analyzing indole derivatives in complex mixtures. mdpi.comnih.gov Systems like Ultra-High-Performance Liquid Chromatography coupled to a Triple Quadrupole Mass Spectrometer (UHPLC-QqQ-MS/MS) allow for highly selective quantification using Multiple Reaction Monitoring (MRM). mdpi.com In MRM mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented, and a specific product ion is monitored. For this compound (exact mass 188.0408), the precursor ion would be m/z 189.05. A likely product ion would result from the loss of the isothiocyanate group, yielding the stable indol-3-ylmethyl fragment at m/z 130.1. High-resolution mass spectrometry (HRMS) systems like LC-Q-TOF-MS can provide accurate mass data to confirm the elemental composition. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For compounds that are sufficiently volatile and thermally stable, GC-MS is an excellent tool for identification. notulaebotanicae.roresearchgate.net Standard electron ionization (EI) at 70 eV generates reproducible fragmentation patterns that serve as a chemical fingerprint. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 188, with a prominent fragment ion at m/z 130, corresponding to the [C₉H₈N]⁺ cation. rsc.org

Flow Injection-Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FI-ESI-FTICR-MS): This advanced technique provides ultra-high resolution and sub-ppm mass accuracy without prior chromatographic separation. Flow injection allows for rapid sample introduction. ESI is a soft ionization method that keeps the molecule intact, primarily forming the [M+H]⁺ ion. The FT-ICR analyzer's exceptional mass accuracy can unambiguously determine the elemental formula of the parent compound and any metabolites, distinguishing it from other compounds with the same nominal mass. rsc.org This is particularly useful for confirming the identity of novel indole derivatives or metabolites.

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopy provides detailed information about the molecular structure and functional groups present in this compound.

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| N-H (Indole H1) | ~8.1 | Broad Singlet | - |

| Indole H2 | ~7.2 | Singlet/Doublet | ~2-3 |

| Indole H4/H7 | ~7.6-7.8 | Doublet | ~8 |

| Indole H5/H6 | ~7.1-7.4 | Triplet/Multiplet | ~7-8 |

| -CH₂- | ~4.9 | Singlet | - |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com For this compound, the spectrum would be dominated by a few characteristic bands. The most telling feature is the very strong and sharp asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group. mdpi.com Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the direct analysis of solid or liquid samples with minimal preparation.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole N-H | Stretch | ~3400 montclair.edu | Medium-Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Isothiocyanate (-N=C=S) | Asymmetric Stretch | 2200 - 2000 mdpi.com | Strong, Sharp |

| Aromatic C=C | Stretch | 1600 - 1450 montclair.edu | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantitative Analysis

Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely utilized analytical technique for the quantitative determination of compounds that absorb light in the UV-Vis spectrum. The principle behind this method is the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution. For a compound to be quantifiable by UV-Vis spectrophotometry, it must possess a chromophore, a part of the molecule responsible for its color by absorbing light at a specific wavelength.

The quantitative analysis of this compound by UV-Vis spectrophotometry would involve measuring its absorbance at a predetermined λmax, likely corresponding to the strong absorption band of the indole moiety. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

While direct and specific UV-Vis spectrophotometric data for this compound is not extensively detailed in the literature, the expected absorption characteristics can be inferred from related compounds.

| Compound/Functional Group | Typical UV Absorption Maximum (λmax) | Reference |

| Indole | ~274 nm | aatbio.com |

| Allyl Isothiocyanate (AITC) | ~240 nm | researchgate.net |

| Indole-3-acetic acid | ~219 nm and ~280 nm | |

| Sulforaphane (B1684495) | 196-205 nm | mdpi.com |

This table is generated based on data from the text and is for illustrative purposes.

Methodological Challenges in Simultaneous Determination of Isothiocyanates and Indoles

The simultaneous determination of isothiocyanates and indoles, including this compound, in a single analytical run presents significant methodological challenges. mdpi.comnih.gov These difficulties arise from the inherent chemical properties of each class of compounds, particularly the instability of certain isothiocyanates and the differences in their detectability.

A primary challenge is the chemical instability of isothiocyanates with an indole R-group. nih.gov Specifically, this compound (indol-3-ylmethylisothiocyanate) is known to be unstable, readily converting to other compounds. mdpi.com In many analytical procedures, instead of detecting the parent isothiocyanate, its degradation products, such as indole-3-carbinol (B1674136) (I3C), are observed. mdpi.com This instability makes accurate quantification of the original isothiocyanate extremely difficult and requires carefully controlled analytical conditions to minimize degradation.

Another significant hurdle is the difference in the chromophoric properties between indoles and many isothiocyanates. mdpi.com While indole derivatives generally possess strong UV chromophores, facilitating their detection by HPLC with UV or fluorescence detectors, many isothiocyanates lack strong absorption bands in the commonly used UV range. mdpi.com This disparity necessitates the use of derivatization agents for isothiocyanates to enhance their detectability or the use of more universal but complex detection methods like mass spectrometry. mdpi.comnih.gov

Furthermore, the volatility of some isothiocyanates can lead to losses during sample preparation and analysis, particularly in gas chromatography (GC)-based methods. nih.gov Conversely, the use of aqueous mobile phases in reversed-phase HPLC can sometimes cause the precipitation of less water-soluble isothiocyanates, impacting the accuracy of the determination.

The development of analytical methods for the simultaneous determination of these compounds is scarce due to these differing chemical behaviors. mdpi.com Addressing these challenges often requires a compromise in analytical conditions that may not be optimal for both classes of compounds, or the development of sophisticated methods involving derivatization followed by advanced chromatographic and detection techniques like LC-MS/MS. nih.govacs.org

Viii. Computational Chemistry and in Silico Approaches

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound with a specific biological target. While specific molecular docking studies exclusively focused on 3-(isothiocyanatomethyl)-1H-indole are not widely available in published literature, research on analogous indole (B1671886) isothiocyanate derivatives provides a framework for understanding its potential interactions.

Studies on (aminoalkyl)indole isothiocyanates have explored their affinity for targets like the cannabinoid receptor. nih.gov These studies demonstrate that the indole scaffold can serve as a crucial recognition element, while the isothiocyanate group can act as an electrophilic probe to form covalent bonds with nucleophilic residues in the receptor's binding site. nih.gov For instance, an isothiocyanate derivative of an (aminoalkyl)indole was shown to bind irreversibly to the cannabinoid receptor, suggesting a covalent interaction. nih.gov

In a hypothetical docking study of this compound with a protein target, the indole ring would likely engage in hydrophobic and aromatic stacking interactions with nonpolar amino acid residues. The isothiocyanate group (-N=C=S) presents a reactive electrophilic carbon atom, making it a candidate for forming covalent bonds with nucleophilic residues such as cysteine (via its thiol group) or lysine (B10760008) (via its amino group) within the protein's binding pocket. nih.govnih.gov The methylene (B1212753) linker provides flexibility, allowing the isothiocyanate moiety to adopt a favorable orientation for such interactions.

Table 1: Potential Interactions of this compound in a Protein Binding Site (Hypothetical)

| Molecular Moiety | Potential Interacting Residues | Type of Interaction |

| Indole Ring | Tryptophan, Tyrosine, Phenylalanine | π-π Stacking |

| Indole Ring | Leucine, Valine, Isoleucine | Hydrophobic Interaction |

| NH group of Indole | Aspartate, Glutamate | Hydrogen Bond Donor |

| Isothiocyanate (-NCS) | Cysteine, Lysine | Covalent Bonding |

Conformational Analysis and Solution Structure Determination

Conformational analysis of a molecule involves identifying its preferred three-dimensional shapes, or conformers, and the energy barriers between them. This is crucial for understanding how a molecule interacts with its biological targets, as its conformation can significantly influence binding affinity.

While specific studies on the conformational analysis of this compound are scarce, studies on similar small organic molecules often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in solution and computational methods such as molecular mechanics and quantum chemistry calculations. These methods can determine the most stable conformers and the energy differences between them. It is expected that the molecule would adopt a conformation that minimizes steric hindrance between the indole ring and the isothiocyanate group. The presence of different conformers in solution could be important for its ability to bind to various biological targets.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions. nih.gov For this compound, these calculations can provide insights into its reactivity, particularly the electrophilic nature of the isothiocyanate group.

The isothiocyanate group is known to be reactive towards nucleophiles. nih.gov DFT calculations can model the reaction pathway of this compound with biologically relevant nucleophiles, such as the thiol group of cysteine or the amino group of lysine. nih.gov Such calculations can determine the activation energies for these reactions and the structures of the transition states and products.

A study on the reactivity of isothiocyanates with peptides, supported by DFT calculations, found that they react readily with cysteine residues to form initial adducts, which can then rearrange to form more stable adducts with lysine. nih.gov This suggests a potential two-step mechanism for the interaction of this compound with proteins, where an initial, reversible binding to cysteine is followed by an irreversible reaction with lysine. nih.gov These computational studies are invaluable for understanding the molecular basis of the biological activity of isothiocyanates and for predicting their potential to form covalent adducts with proteins. nih.gov

Ix. Future Directions in 3 Isothiocyanatomethyl 1h Indole Research

Development of More Efficient and Selective Synthetic Pathways

Currently, 3-(isothiocyanatomethyl)-1H-indole is primarily accessed as a transient intermediate from natural precursors. nih.gov Future research must prioritize the development of robust and efficient synthetic routes that allow for its isolation and study in a controlled manner.

Stabilized Precursors and Derivatives: A key avenue will be the design of synthetic strategies that produce stabilized forms of the molecule or derivatives that are less reactive but retain the core isothiocyanate functionality. This would facilitate handling, purification, and subsequent biological assays.

Controlled Release Systems: Research could focus on methods for the in situ generation of this compound from a stable, synthetic precursor at a specific target site. This would bypass the challenges of its inherent instability while allowing its biological effects to be studied in a localized context.

Optimized Catalysis: Exploration of novel catalytic systems for the conversion of readily available indole (B1671886) starting materials, such as indole-3-methanol or tryptamine (B22526), directly to the target isothiocyanate could yield more efficient and scalable production methods compared to relying on enzymatic breakdown of glucosinolates.

Discovery of Novel Biological Activities and Therapeutic Applications

The biological profile of this compound is virtually unknown, standing in stark contrast to its well-characterized derivative, I3C, which exhibits anti-carcinogenic, anti-inflammatory, and antioxidant properties. nih.gov A major future effort must be directed at the systematic screening of this compound for a wide range of biological activities. Given that many indole alkaloids and isothiocyanates possess pharmacological activities, this is a particularly promising area. mathewsopenaccess.comnih.gov

Anti-cancer and Chemopreventive Screening: Drawing parallels from I3C, future studies should rigorously evaluate the anti-cancer potential of this compound across various cancer cell lines. researchgate.net Its high electrophilicity, a characteristic of many isothiocyanates, may enable it to target different cellular pathways than I3C.

Anti-inflammatory and Immunomodulatory Effects: The role of indole derivatives in modulating immune responses, for instance via the Aryl Hydrocarbon Receptor (AhR), is an area of intense interest. nih.gov Future research should investigate whether this compound can influence inflammatory pathways, which could have therapeutic implications for autoimmune diseases and chronic inflammation. nih.govnih.gov

Antimicrobial Activity: Isothiocyanates are known for their antimicrobial properties. Screening against a panel of pathogenic bacteria and fungi could uncover potential applications as a novel antimicrobial agent. mathewsopenaccess.com

Table 1: Potential Areas for Biological Activity Screening

| Therapeutic Area | Rationale for Investigation | Potential Application |

|---|---|---|

| Oncology | The related compound, I3C, has known anti-cancer properties. nih.govresearchgate.net The isothiocyanate group is a key pharmacophore in other anti-cancer agents. | Cancer treatment and chemoprevention. |

| Inflammation | Indole compounds can modulate key inflammatory pathways and immune cell function. nih.gov | Treatment for inflammatory bowel disease, arthritis, and other inflammatory disorders. |

| Infectious Diseases | Isothiocyanates derived from plants often exhibit antimicrobial activity. mathewsopenaccess.com | Development of new antibiotics or antifungal agents. |

| Neuroprotection | Some indole derivatives show protective effects in models of neurodegenerative diseases. | Potential therapeutic for Alzheimer's or Parkinson's disease. |

Deeper Mechanistic Elucidation of Observed Biological Effects

Should initial screenings reveal significant biological activity, the subsequent and critical step will be to unravel the underlying molecular mechanisms. Understanding how this compound interacts with cellular components is fundamental to any potential therapeutic development.

A primary hypothesis is that its effects could be mediated through pathways similar to those of other indole compounds, such as the Aryl Hydrocarbon Receptor (AhR), which is a key regulator of cellular responses to environmental signals and is activated by I3C. nih.govnih.gov Future mechanistic studies should investigate its ability to bind and activate AhR or other nuclear receptors. Furthermore, the electrophilic isothiocyanate group is known to react with nucleophilic cellular targets, most notably cysteine residues in proteins like Keap1 (modulating the Nrf2 antioxidant response) and tubulin. Future research should explore these potential covalent interactions to determine if they constitute a primary mechanism of action.

Advanced Structural Biology and Biophysical Studies of Molecular Interactions

Directly visualizing the interaction between this compound and its biological targets at an atomic level would provide invaluable insights for drug design. However, its reactivity makes such studies challenging.

Future research could employ advanced biophysical techniques to overcome these hurdles:

Co-crystallization with Target Proteins: If a stable derivative can be synthesized, attempts to co-crystallize it with key protein targets (e.g., enzymes, receptors) could reveal precise binding modes.

Cryo-Electron Microscopy (Cryo-EM): For large protein complexes that may be targets, cryo-EM could provide structural information without the need for crystallization.

NMR Spectroscopy: Solution-state NMR can be used to map the binding interface between the compound and its target protein, identifying the specific amino acids involved in the interaction.

Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (on- and off-rates) and affinity of the interaction between the compound and its target in real-time.

Computational Design and Predictive Modeling of Enhanced Analogs

Computational chemistry offers a powerful, parallel path to accelerate the discovery process. By modeling this compound and its interactions in silico, researchers can predict its properties and design superior analogs before committing to laborious and expensive synthesis.

Future computational work should focus on:

Molecular Docking: Simulating the binding of this compound to the active sites of known protein targets (e.g., AhR, Keap1, tubulin) to predict binding affinity and orientation.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-protein complex over time to assess the stability of the interaction.

Quantitative Structure-Activity Relationship (QSAR): Once initial activity data for a series of analogs is obtained, QSAR models can be built to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

Table 2: Computationally Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₈N₂S | PubChem nih.gov |

| Molecular Weight | 188.25 g/mol | PubChem nih.gov |

| XLogP3 | 3.3 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

| Topological Polar Surface Area | 60.2 Ų | PubChem nih.gov |

These predicted properties serve as a baseline for designing analogs with improved characteristics, such as better solubility or cell permeability.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the cellular impact of this compound, future research must move beyond single-target analyses and embrace a systems-level perspective. nih.gov Multi-omics approaches can provide an unbiased, global snapshot of the changes a compound induces in a biological system. nih.govfrontiersin.org

Transcriptomics (RNA-Seq): This technique can reveal all the genes that are up- or down-regulated in cells upon treatment with the compound, pointing towards the key pathways being affected.

Proteomics: By analyzing changes in the entire protein landscape of a cell, proteomics can identify direct protein targets and downstream effects on protein expression and post-translational modifications.

Metabolomics: This approach analyzes the global changes in small-molecule metabolites, providing a functional readout of the cell's metabolic state after exposure to the compound.

Integrating these datasets can create a detailed map of the compound's mechanism of action, identify novel targets, discover potential biomarkers of response, and provide a holistic view of its therapeutic potential. nih.govresearchgate.net This integrated strategy will be essential for fully elucidating the biological role of this compound and its derivatives.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 3-(Isothiocyanatomethyl)-1H-indole with high purity?

- Methodological Answer : The synthesis typically involves introducing the isothiocyanate group via nucleophilic substitution or condensation. A common approach is reacting 3-(aminomethyl)-1H-indole with thiophosgene or carbon disulfide under controlled pH (neutral to slightly basic). Solvents like acetonitrile (MeCN) or dichloromethane (CH₂Cl₂) are preferred due to their inertness. Catalytic iodine (10 mol%) at 40°C significantly improves yield (up to 98%) by facilitating electrophilic substitution, as demonstrated in analogous indole functionalization . Post-synthesis, purification via flash column chromatography (e.g., 70:30 EtOAc/hexane) ensures high purity, as validated by TLC and HRMS .

Q. How is the structure of this compound confirmed using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The isothiocyanate group (N=C=S) exhibits a characteristic singlet at ~δ 125–130 ppm in ¹³C NMR. The methylene bridge (CH₂) adjacent to the isothiocyanate appears as a triplet (δ ~3.5–4.0 ppm, ¹H NMR) coupled to the indole C3 proton (δ ~7.2–7.5 ppm) .

- HRMS : The molecular ion peak [M+H]⁺ should match the theoretical mass (C₁₀H₉N₂S: 189.0495). Discrepancies >2 ppm suggest impurities or isotopic interference .

- FT-IR : A sharp N=C=S stretching band at ~2050–2100 cm⁻¹ confirms functional group integrity .

Q. What are common impurities encountered during synthesis, and how are they addressed?

- Methodological Answer :

- Unreacted amine precursor : Detectable via TLC (Rf difference) and removed by acid-base extraction (e.g., 5% HCl wash) .

- Oxidation byproducts (e.g., urea derivatives) : Minimized by inert atmosphere (N₂/Ar) and avoiding excess thiophosgene. Confirm absence via ¹³C NMR (absence of carbonyl peaks at δ ~160 ppm) .

- Residual solvents (DMF, MeCN) : Quantified by GC-MS and eliminated via rotary evaporation under high vacuum (<0.1 mbar) .

Advanced Research Questions

Q. How do substituents on the indole ring (e.g., halogens, methoxy groups) affect the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Electron-withdrawing groups (e.g., 5-Br, 5-CN) enhance electrophilicity of the isothiocyanate moiety, accelerating thiol- or amine-based nucleophilic additions. For example, 5-bromo-substituted indoles show 3× faster reaction rates with benzylamine than unsubstituted analogs, as measured by kinetic NMR . Conversely, electron-donating groups (e.g., 5-OCH₃) reduce reactivity, requiring harsher conditions (e.g., 80°C, 24h) . Substituent effects are quantified via Hammett plots using σ⁺ values .

Q. What catalytic systems enhance the efficiency of isothiocyanate group introduction?

- Methodological Answer :

- Iodine (I₂) : At 10 mol% in MeCN (40°C, 5h), iodine acts as a Lewis acid, polarizing the C–N bond in precursors like 3-(aminomethyl)indoles, achieving >95% conversion .

- Cu(I) catalysts : For Ullmann-type coupling, CuI (5 mol%) in PEG-400/DMF enables one-pot synthesis from aryl halides and KSCN, though yields are lower (~65%) .

- Enzyme-mediated systems : EC 1.14.20.12 (indole synthase) can biosynthesize isothiocyanate derivatives under mild conditions, but scalability remains challenging .

Q. How can computational modeling predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., tubulin for anticancer activity). The isothiocyanate group’s electrophilicity correlates with binding affinity to cysteine residues in β-tubulin (R² >0.85 in QSAR models) .

- ADMET prediction : Tools like SwissADME assess bioavailability. LogP values >3.5 (e.g., 3.8 for 5-OCH₃ derivatives) indicate poor aqueous solubility, necessitating prodrug strategies .

- DFT calculations : HOMO-LUMO gaps <4 eV suggest high reactivity, validated by experimental thiourea formation rates .

Q. How should researchers resolve contradictions in reported NMR data for structurally similar indole derivatives?

- Methodological Answer :

- Solvent calibration : Ensure deuterated solvent peaks (e.g., CDCl₃ at δ 7.26 ppm) are properly referenced. Discrepancies in CH₂ proton shifts (δ ±0.3 ppm) may arise from solvent polarity .

- Dynamic effects : Rotameric equilibria in flexible side chains (e.g., –CH₂–N=C=S) cause splitting; variable-temperature NMR (VT-NMR) at −40°C simplifies spectra .

- Cross-validation : Compare HRMS and elemental analysis to confirm molecular formula. For example, a reported δ 7.85 ppm singlet (¹H NMR) in DMSO-d₆ may indicate residual acidity; replicate in CDCl₃ for consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products